Bienvenue dans la boutique en ligne BenchChem!

Liensinine perchlorate

Autophagy Mitophagy Cancer Chemosensitization

Late-stage autophagy inhibitor blocking autophagosome-lysosome fusion via impaired RAB7A recruitment. Distinct from chloroquine/bafilomycin A1; ideal for cancer selectivity SAR studies vs. neferine/isoliensinine. Supplied as ≥98% HPLC-pure powder with full NMR characterization. Preclinical R&D use.

Molecular Formula C37H43ClN2O10
Molecular Weight 711.2 g/mol
Cat. No. B8050804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiensinine perchlorate
Molecular FormulaC37H43ClN2O10
Molecular Weight711.2 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
InChIInChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)
InChIKeySBJXHMBOBQYZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Liensinine Perchlorate: A Bisbenzylisoquinoline Alkaloid with Defined Autophagy Inhibition and Anti-Cancer Activity


Liensinine perchlorate is the perchlorate salt form of liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the sacred lotus (Nelumbo nucifera Gaertn) [1]. It functions as a late-stage autophagy and mitophagy inhibitor by blocking the fusion between autophagosomes and lysosomes, a mechanism distinct from other autophagy modulators [1]. The compound has demonstrated quantifiable anti-cancer activity across multiple cell lines, including colorectal cancer (CRC), breast cancer, and prostate cancer models, with documented dose-dependent induction of apoptosis and cell cycle arrest [2]. As a natural product-derived small molecule, it is supplied as a research-grade chemical with verified purity by HPLC and NMR, suitable for in vitro and in vivo preclinical investigations [3].

Why Liensinine Perchlorate Cannot Be Readily Substituted by Other Bisbenzylisoquinoline Alkaloids


Although liensinine, neferine, and isoliensinine share a common bisbenzylisoquinoline backbone, their biological activities and potency profiles differ markedly across cancer types and mechanisms. For instance, while all three alkaloids demonstrate anti-proliferative effects in prostate cancer cells, isoliensinine exhibits significantly higher cytotoxic potency in triple-negative breast cancer (TNBC) models compared to liensinine and neferine, with liensinine showing the least cytotoxicity in this specific context [1]. Conversely, liensinine uniquely inhibits late-stage autophagy by blocking autophagosome-lysosome fusion via impairment of RAB7A recruitment to lysosomes, a mechanism not shared by its structural analogues [2]. These differential effects underscore that in-class compounds cannot be generically interchanged for research applications, particularly in studies focusing on autophagy modulation or cancer cell selectivity.

Quantitative Evidence Guide for Liensinine Perchlorate: Differentiated Performance vs. Comparators


Liensinine Exhibits Distinct Autophagy Inhibition Mechanism Compared to Chloroquine and Bafilomycin A1

Liensinine inhibits late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion through impaired recruitment of RAB7A to lysosomes, but not to autophagosomes. This mechanism is distinct from the lysosomotropic action of chloroquine (CQ) and hydroxychloroquine (HCQ), and the V-ATPase inhibition by bafilomycin A1 [1]. In combination with doxorubicin, liensinine demonstrated superior potency in reducing breast cancer cell viability compared to chloroquine or bafilomycin A1 [1].

Autophagy Mitophagy Cancer Chemosensitization

Comparative Cytotoxicity Profile of Liensinine, Isoliensinine, and Neferine in Triple-Negative Breast Cancer Cells

In a comparative study of the three major bisbenzylisoquinoline alkaloids from Nelumbo nucifera, isoliensinine demonstrated the most potent cytotoxic effect against triple-negative breast cancer (TNBC) cells, while liensinine exhibited the least cytotoxicity among the three [1]. Notably, isoliensinine displayed significantly lower cytotoxicity against MCF-10A normal breast epithelial cells, indicating a degree of cancer cell selectivity [1].

Breast Cancer Cytotoxicity Apoptosis

Differential Anti-Migration Activity of Liensinine, Neferine, and Isoliensinine in Prostate Cancer Cells

In prostate cancer LNCaP cells, neferine, liensinine, and isoliensinine all demonstrated growth inhibition and significant anti-migration activity. All three alkaloids induced apoptosis and autophagy, as evidenced by increased cleaved caspase-9, cleaved PARP, Bax, and LC3B-II, and decreased Bcl-2 and PARP expression at 24 h post-treatment [1]. Furthermore, all three compounds downregulated androgen receptor (AR), prostate-specific antigen (PSA), and type II 5-α-reductase protein expression [1]. While the study did not report significant potency differences between the three compounds for these endpoints, it establishes that liensinine possesses comparable anti-androgenic and anti-migratory activity to its structural analogues in this cancer model.

Prostate Cancer Anti-Migration Androgen Receptor

Liensinine Perchlorate Demonstrates High Purity (≥99.58%) by HPLC Analysis

Commercially available Liensinine perchlorate is supplied with documented high purity, verified by high-performance liquid chromatography (HPLC). A representative Certificate of Analysis for a standard research batch shows an HPLC purity of 99.58%, with structural identity confirmed by nuclear magnetic resonance (NMR) spectroscopy [1]. This level of purity ensures minimal interference from impurities in biological assays, which is particularly important for studies investigating specific mechanisms such as autophagy inhibition and apoptosis induction.

Analytical Chemistry Quality Control HPLC Purity

Liensinine Perchlorate Solubility in DMSO Facilitates In Vitro Assay Preparation

Liensinine perchlorate exhibits high solubility in dimethyl sulfoxide (DMSO), a preferred solvent for in vitro biological studies. Vendor-specified solubility is 100 mg/mL in DMSO, equivalent to approximately 140.6 mM . This high solubility facilitates the preparation of concentrated stock solutions, minimizing the final DMSO concentration in cell culture assays (<0.1% v/v), which is critical for avoiding solvent-induced cytotoxicity artifacts. In contrast, the free base form of liensinine has been noted to have poor water solubility, which limits its gastrointestinal absorption and formulation options [1].

Solubility Formulation In Vitro Assays

Enhanced Stability of Liensinine as Perchlorate Salt Supports Reproducible Long-Term Studies

The conversion of liensinine free base to its perchlorate salt form has been reported to improve both solubility and stability, particularly optical stability [1]. Specifically, liensinine perchlorate in lyophilized powder form is stable for 36 months when stored at -20°C under desiccated conditions [2]. This enhanced stability profile, compared to the more labile free base, is a critical consideration for researchers planning long-term studies or requiring consistent batch-to-batch performance over extended periods. The perchlorate salt formation is a deliberate pharmaceutical strategy to overcome the inherent instability and poor aqueous solubility of the parent alkaloid [1].

Stability Storage Compound Integrity

Optimal Research and Industrial Applications for Liensinine Perchlorate Based on Verified Differentiation Evidence


Investigating Late-Stage Autophagy and Mitophagy Inhibition with a Non-Lysosomotropic Mechanism

Liensinine perchlorate is optimally deployed in studies aiming to dissect the later steps of autophagy/mitophagy, specifically autophagosome-lysosome fusion. Unlike chloroquine or bafilomycin A1, its mechanism involves impaired RAB7A recruitment to lysosomes. This makes it a valuable tool for distinguishing between early-stage autophagosome formation and late-stage degradation, particularly in cancer cells where autophagy modulation is being explored as a therapeutic strategy [1].

Preclinical In Vivo Xenograft Studies Combining Autophagy Inhibition with Chemotherapy

Based on evidence that liensinine synergizes with doxorubicin to inhibit tumor growth in MDA-MB-231 xenograft models, Liensinine perchlorate is a suitable candidate for in vivo combination therapy studies. Its established oral formulation protocol (homogeneous suspension in CMC-Na at ≥5 mg/mL) facilitates administration in rodent models, enabling researchers to evaluate the chemosensitization potential of autophagy blockade in intact biological systems .

Comparative Pharmacology Studies Across Bisbenzylisoquinoline Alkaloids

Given its well-defined activity in colorectal cancer (inducing mitochondrial dysfunction and apoptosis without cytotoxicity to normal colorectal epithelial cells) and its distinct profile in prostate and breast cancer models relative to neferine and isoliensinine, Liensinine perchlorate is an essential reference compound for structure-activity relationship (SAR) studies within the bisbenzylisoquinoline alkaloid class. Researchers can use it to dissect how subtle structural differences translate into divergent cancer cell selectivity and autophagy modulation [2][3].

Analytical Method Development and Quality Control of Natural Products

The availability of high-purity Liensinine perchlorate (≥99.58% by HPLC) with well-characterized spectroscopic properties makes it suitable for use as a reference standard in analytical chemistry. It can be employed in HPLC method development, quantification of liensinine in plant extracts, or as a calibration standard for mass spectrometry-based metabolomics studies of Nelumbo nucifera-derived products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liensinine perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.